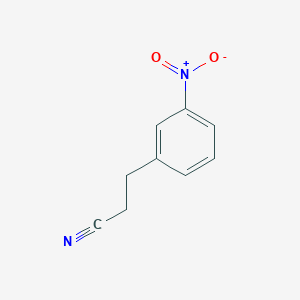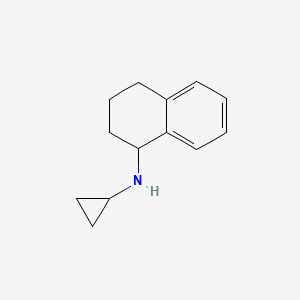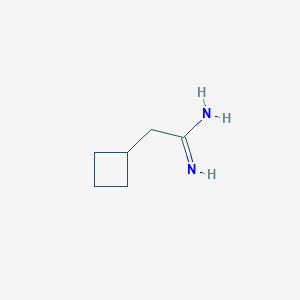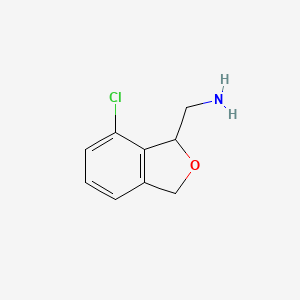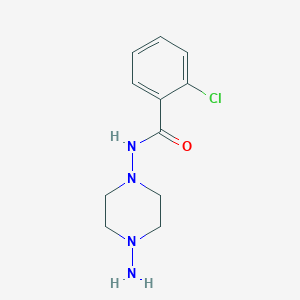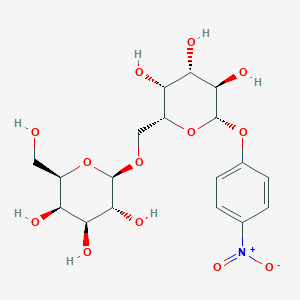
Ethyl (4-aminopiperazin-1-yl)carbamate
Vue d'ensemble
Description
Ethyl (4-aminopiperazin-1-yl)carbamate, also known as EAPC, is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. EAPC is a carbamate derivative that has been synthesized through various chemical methods, and its unique structure has led to numerous studies exploring its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
The mechanism of action of Ethyl (4-aminopiperazin-1-yl)carbamate is not yet fully understood. However, studies have shown that Ethyl (4-aminopiperazin-1-yl)carbamate inhibits the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes, including acid-base balance, respiration, and bone resorption. Ethyl (4-aminopiperazin-1-yl)carbamate has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects
Ethyl (4-aminopiperazin-1-yl)carbamate has been shown to have various biochemical and physiological effects. Studies have shown that Ethyl (4-aminopiperazin-1-yl)carbamate can induce apoptosis, a process of programmed cell death, in cancer cells. Ethyl (4-aminopiperazin-1-yl)carbamate has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest. Additionally, Ethyl (4-aminopiperazin-1-yl)carbamate has been shown to have anticonvulsant activity and can reduce the severity and frequency of seizures.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl (4-aminopiperazin-1-yl)carbamate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity. Additionally, Ethyl (4-aminopiperazin-1-yl)carbamate has been shown to have low toxicity and can be administered in high doses without causing adverse effects. However, Ethyl (4-aminopiperazin-1-yl)carbamate has some limitations, including its limited solubility in water and its potential to form complexes with metal ions, which can affect its activity.
Orientations Futures
There are several potential future directions for research on Ethyl (4-aminopiperazin-1-yl)carbamate. One area of interest is the development of new cancer drugs based on Ethyl (4-aminopiperazin-1-yl)carbamate. Additionally, Ethyl (4-aminopiperazin-1-yl)carbamate could potentially be used in the treatment of other diseases, such as epilepsy and Alzheimer's disease. Further studies are needed to fully understand the mechanism of action of Ethyl (4-aminopiperazin-1-yl)carbamate and its potential applications in various fields.
Conclusion
In conclusion, Ethyl (4-aminopiperazin-1-yl)carbamate is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. Ethyl (4-aminopiperazin-1-yl)carbamate can be synthesized through various methods and has been studied extensively for its potential applications in the development of new drugs. While the mechanism of action of Ethyl (4-aminopiperazin-1-yl)carbamate is not yet fully understood, studies have shown that it has various biochemical and physiological effects. Further studies are needed to fully understand the potential of Ethyl (4-aminopiperazin-1-yl)carbamate and its future directions in scientific research.
Applications De Recherche Scientifique
Ethyl (4-aminopiperazin-1-yl)carbamate has been studied extensively for its potential applications in various fields. One of the most promising areas of research is its use in the development of new drugs. Ethyl (4-aminopiperazin-1-yl)carbamate has been shown to exhibit antitumor activity in vitro and in vivo, making it a potential candidate for the development of new cancer drugs. Additionally, Ethyl (4-aminopiperazin-1-yl)carbamate has been shown to have anticonvulsant activity and could potentially be used in the treatment of epilepsy.
Propriétés
IUPAC Name |
ethyl N-(4-aminopiperazin-1-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2/c1-2-13-7(12)9-11-5-3-10(8)4-6-11/h2-6,8H2,1H3,(H,9,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGDVLBBIMCCHHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NN1CCN(CC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (4-aminopiperazin-1-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Butenoic acid, 4-[(2-nitrophenyl)amino]-4-oxo-, methyl ester, (E)-](/img/structure/B3285344.png)
![2-{[(Pyridin-2-yl)methyl]sulfanyl}ethan-1-ol](/img/structure/B3285347.png)

